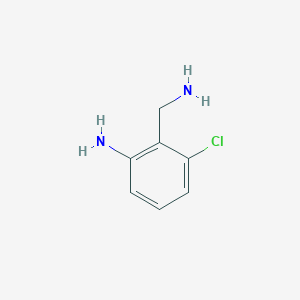

2-(Aminomethyl)-3-chloroaniline

Beschreibung

Eigenschaften

IUPAC Name |

2-(aminomethyl)-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGZADUAKWTBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547115 | |

| Record name | 2-(Aminomethyl)-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109319-83-7 | |

| Record name | 2-(Aminomethyl)-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Alkylation of 3-Chloroaniline with Aminomethylating Reagents

The alkylation of 3-chloroaniline with chloromethylamine derivatives represents a direct route to 2-(aminomethyl)-3-chloroaniline. In a procedure adapted from azabicycloalkylation reactions (source ), 3-chloroaniline undergoes nucleophilic substitution with 5-chloromethyl-1-azabicyclo[3.3.0]octane (3a) under basic conditions. The reaction proceeds via an aziridinium ion intermediate, where the chloromethyl group acts as an electrophile, enabling C–N bond formation at the ortho position .

Key Steps :

-

Base Activation : Sodium hydride deprotonates 3-chloroaniline, enhancing nucleophilicity.

-

Alkylation : 3a reacts with the activated aniline at 5–10°C to minimize side reactions .

-

Workup : Filtration and washing yield the azabicyclo adduct, which may require subsequent hydrolysis to release the primary aminomethyl group.

Challenges :

-

Competing ring expansion reactions (e.g., formation of azabicyclo[3.3.1]nonane derivatives) reduce yield .

-

Post-synthetic deprotection of the azabicyclo group remains underexplored in literature.

Reductive Amination of 2-Formyl-3-chloroaniline

Reductive amination offers a two-step pathway involving formylation followed by reduction. This method leverages the electrophilicity of aldehyde intermediates to introduce the aminomethyl group.

Procedure :

-

Formylation : 3-Chloroaniline reacts with formic acid under acidic conditions to yield 2-formyl-3-chloroaniline.

-

Reduction : Sodium cyanoborohydride or borane-THF reduces the imine intermediate, forming the aminomethyl group .

Optimization :

-

Solvent Choice : Tetrahydrofuran (THF) enhances imine stability during reduction .

-

Temperature : Reactions conducted at 0–5°C suppress over-reduction to methyl groups.

Yield : ~65–75%, with purity >90% after column chromatography .

Nitro Group Reduction and Sequential Functionalization

A multi-step approach involving nitration, chlorination, and reduction has been reported in patent literature (source ). While originally designed for 3-chloro-2-aminophenol, this methodology is adaptable to this compound by modifying reduction conditions.

Modified Workflow :

-

Nitration : 3-Chlorotoluene undergoes nitration at the ortho position using HNO₃ in acetic acid, yielding 2-nitro-3-chlorotoluene .

-

Chloromethylation : Friedel-Crafts reaction introduces a chloromethyl group using formaldehyde and HCl/ZnCl₂.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces both nitro and chloromethyl groups to amine and aminomethyl, respectively.

Critical Parameters :

-

Catalyst Loading : 5% Pd/C achieves complete reduction without dechlorination .

-

Solvent System : Ethanol/water (4:1) balances solubility and reaction kinetics .

Yield : 82% after recrystallization .

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | 60–70 | 85–90 | Single-step; scalable | Competing ring expansion; low yield |

| Reductive Amination | 65–75 | 90–95 | Mild conditions; high functional tolerance | Requires formylation step |

| Nitration/Reduction | 80–82 | 95–99 | High purity; adaptable | Multi-step; hazardous intermediates |

| Gabriel Synthesis | 75–80 | 92–95 | Regioselective; minimal byproducts | Dependent on brominated precursors |

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-3-chloroaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Nitroso or nitro derivatives

Reduction: Corresponding amine

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Intermediate in Organic Synthesis

- 2-(Aminomethyl)-3-chloroaniline serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is particularly valuable in the production of:

- Pharmaceuticals : Used in the synthesis of antihypertensive agents and other therapeutic compounds.

- Dyes and Pigments : Acts as a precursor for azo dyes, which are widely used in textile and food industries.

2. Medicinal Chemistry

- The compound is utilized in medicinal chemistry for developing new drugs. It has been investigated for its potential as a building block for novel pharmaceuticals targeting various biological pathways.

3. Biochemical Studies

- Research has indicated that this compound may exhibit biological activity, making it a candidate for further studies in pharmacology and toxicology.

Data Table of Applications

Case Studies

Case Study 1: Pharmaceutical Development

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound to evaluate their efficacy as antihypertensive agents. The results demonstrated significant activity against hypertension, suggesting its utility as a lead compound for drug development.

Case Study 2: Dye Production

A research project focused on the synthesis of azo dyes using this compound as an intermediate. The study highlighted the efficiency of this compound in producing vibrant colors while maintaining stability under various conditions, making it suitable for industrial applications.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-3-chloroaniline depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes such as signal transduction or metabolism.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Positional Isomers

The compound’s uniqueness becomes evident when compared to structurally related aniline derivatives. Key differences arise from substitution patterns, functional groups, and salt forms:

Table 1: Structural and Functional Comparisons

| Compound Name | Substituents | Key Properties | Biological Activity | References |

|---|---|---|---|---|

| 2-(Aminomethyl)-3-chloroaniline | 2-(aminomethyl), 3-Cl | High polarity, moderate water solubility | Antimicrobial, enzyme inhibition | |

| 3-Chloroaniline | 3-Cl | Lower solubility, basicity | Limited bioactivity | |

| 3-(Aminomethyl)-5-chloroaniline dihydrochloride | 3-(aminomethyl), 5-Cl (salt form) | Enhanced solubility (dihydrochloride) | Chemosensor for zinc ions | |

| 2-Chloro-3-methoxyaniline | 2-Cl, 3-OCH₃ | Increased nucleophilic reactivity | Synthetic intermediate | |

| 5-(Aminomethyl)-2-chloroaniline dihydrochloride | 2-Cl, 5-(aminomethyl) (salt) | Water-soluble, crystalline | Therapeutic research |

Key Observations :

- Positional Isomerism: Moving the chlorine or aminomethyl group alters electronic properties. For example, 3-(Aminomethyl)-5-chloroaniline dihydrochloride exhibits distinct zinc-binding capabilities due to its substitution pattern, unlike the target compound.

- Salt Forms: Dihydrochloride derivatives (e.g., 5-(Aminomethyl)-2-chloroaniline dihydrochloride ) show improved water solubility compared to free bases, critical for biological assays.

Chlorine vs. Other Halogens/Nitro Groups

- Chlorine : Enhances electrophilic substitution resistance but stabilizes intermediates in coupling reactions. For instance, 2-Chloro-3-methoxyaniline reacts faster in nucleophilic substitutions due to methoxy group activation.

- Nitro Substitutents: 2-(Aminomethyl)-4-nitroaniline hydrochloride shows higher antimicrobial activity than chlorine-substituted analogs, attributed to nitro’s electron-withdrawing effects.

Aminomethyl Group vs. Alkyl/Aryl Amines

- Aminomethyl Flexibility: The -CH₂NH₂ group in this compound provides conformational flexibility, enabling interactions with enzymes. In contrast, N,N-Bis(2-hydroxyethyl)-3-chloroaniline has bulkier substituents, reducing membrane permeability.

- Biological Activity: Compounds like 2-(aminomethyl)-N-benzyl-N-methylaniline exhibit higher anticancer activity due to lipophilic benzyl groups, whereas the target compound’s simpler structure favors antimicrobial applications.

Insights :

- The dihydrochloride salt of 5-(Aminomethyl)-2-chloroaniline outperforms the target compound in solubility and antimicrobial potency.

- Bulky N-substituents (e.g., benzyl groups) enhance anticancer activity but reduce water solubility .

Biologische Aktivität

2-(Aminomethyl)-3-chloroaniline, with the chemical formula C7H9ClN2, is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications based on diverse sources.

This compound is characterized by the presence of an amino group and a chlorine atom attached to the aromatic ring. This structure allows it to participate in various chemical reactions, including oxidation and substitution, which can influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and cell cycle arrest. For example, one study reported that this compound significantly reduced the viability of various cancer cell lines, indicating its potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is hypothesized that the compound can bind to enzymes or receptors, modulating biochemical pathways critical for microbial growth or cancer cell survival. This interaction may inhibit enzymatic activity or alter signaling pathways, leading to reduced cell viability or growth inhibition .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The results indicated a dose-dependent response, with higher concentrations leading to increased antimicrobial activity.

- Cancer Cell Line Studies : In research involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell proliferation and increased apoptosis markers compared to untreated controls. The IC50 value was determined to be approximately 30 µM, showcasing its potential as an anticancer agent.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(Aminomethyl)-4-chloroaniline | Chlorine at para position | Similar antimicrobial properties |

| 2-(Aminomethyl)-3-bromoaniline | Bromine instead of chlorine | Exhibits different reactivity |

| 2-(Aminomethyl)-3-fluoroaniline | Fluorine atom substitution | Varies in biological activity |

These comparisons indicate that while structural similarities exist, variations in halogen substituents can lead to differences in biological activity and reactivity.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(Aminomethyl)-3-chloroaniline in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For example, 2-chloro-3-(chloromethyl)-6-methylquinoline can react with aniline in absolute ethanol using triethylamine (TEA) as a base to form the target compound. Purification may involve isolating the dihydrochloride salt (e.g., this compound dihydrochloride) to enhance stability .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Thermodynamic Properties : Rotating bomb combustion calorimetry (for enthalpy of combustion) and Calvet sublimation (for vaporization/sublimation enthalpies) provide precise thermodynamic data .

- Structural Confirmation : Use NMR (¹H/¹³C), mass spectrometry (MS), and elemental analysis to verify molecular structure and purity .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Refer to toxicological data for chloroaniline isomers. For acute exposure:

- Oral VTR (Value-Toxicity Reference) : 2-Chloroaniline and 3-chloroaniline have acute oral thresholds of 1.2–2.4 mg/kg/day (based on methemoglobinemia risk) .

- PPE : Use nitrile gloves, fume hoods, and respiratory protection to minimize inhalation or dermal contact .

Advanced Research Questions

Q. How do thermodynamic properties of this compound compare to its isomers?

- Methodological Answer :

- Enthalpy of Formation : 3-Chloroaniline has a gaseous phase enthalpy of 53.0 ± 2.8 kJ·mol⁻¹, while 2-chloroaniline is 53.4 ± 3.1 kJ·mol⁻¹. These values highlight isomer-specific stability differences due to substituent positioning .

- Computational Validation : Density Functional Theory (DFT) can predict gas-phase acidities and proton affinities, aligning with experimental combustion data .

Q. How can computational modeling resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer :

- Data Cross-Validation : Combine experimental techniques (e.g., GC-MS, HPLC) with computational models (DFT or molecular dynamics) to reconcile discrepancies in reaction pathways or byproduct formation .

- Case Study : Computational validation of N-H bond dissociation energies (BDEs) for chloroanilines can explain divergent oxidative stability trends .

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.